molecular formula C8H12ClNO2 B590598 2-Methoxymethyl-p-aminophenol hydrochloride CAS No. 135043-65-1

2-Methoxymethyl-p-aminophenol hydrochloride

Cat. No. B590598
CAS RN: 135043-65-1
M. Wt: 189.639
InChI Key: LFQAFAXNSUMQNF-UHFFFAOYSA-N
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Description

2-Methoxymethyl-p-aminophenol hydrochloride (CAS No. 135043-65-1) is a compound with a molecular formula of C8H12ClNO2 . It is used in hair dye formulations and is suspected to cause allergic dermatitis in humans .


Molecular Structure Analysis

The molecular structure of 2-Methoxymethyl-p-aminophenol hydrochloride consists of 8 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 189.05600 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxymethyl-p-aminophenol hydrochloride are not fully detailed in the sources available. The molecular weight is 189.63900 .

Scientific Research Applications

Cosmetic Industry: Hair Dye Formulations

2-Methoxymethyl-p-aminophenol hydrochloride: is utilized in the cosmetic industry, particularly in hair dye formulations. It serves as a safer alternative to traditional hair dyes for individuals allergic to p-phenylenediamine (PPD), which is known to cause allergic contact dermatitis . The compound provides excellent hair coloring options while minimizing the risk of cross-elicitation reactions, making it a valuable component in developing hypoallergenic hair dye products.

Pharmaceutical Research: Drug Synthesis

In pharmaceutical research, 4-Amino-2-(methoxymethyl)phenol hydrochloride is a precursor in the synthesis of various drugs. It’s notably used in the industrial production of paracetamol , a widely used analgesic and antipyretic . The compound’s reactivity allows for its incorporation into complex drug molecules, contributing to the development of new medications.

Safety and Hazards

2-Methoxymethyl-p-aminophenol hydrochloride is suspected to cause allergic dermatitis in humans . It’s important to handle this compound with care, using appropriate safety measures.

Mechanism of Action

Target of Action

It is known to be used in hair dye formulations , suggesting that its target could be the melanin-producing cells (melanocytes) in the hair follicles.

Mode of Action

Given its use in hair dye formulations, it may interact with melanin or its precursors in the hair follicles, leading to a change in hair color

Result of Action

The primary observable result of the action of this compound is a change in hair color, as it is used in hair dye formulations . On a molecular level, it may cause alterations in the structure or quantity of melanin in the hair follicles.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals in the hair dye formulation can influence the action, efficacy, and stability of 2-Methoxymethyl-p-aminophenol hydrochloride . For instance, the pH of the formulation can affect the ionization state of the compound, potentially influencing its interaction with its targets.

properties

IUPAC Name

4-amino-2-(methoxymethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQAFAXNSUMQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159228
Record name 2-Methoxymethyl-p-aminophenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxymethyl-p-aminophenol hydrochloride

CAS RN

135043-65-1
Record name Phenol, 4-amino-2-(methoxymethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135043-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxymethyl-p-aminophenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135043651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxymethyl-p-aminophenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXYMETHYL-P-AMINOPHENOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T80J831V4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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